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molecular formula C12H11BrO2 B1602166 2-Bromo-6-(methoxymethoxy)naphthalene CAS No. 111359-62-7

2-Bromo-6-(methoxymethoxy)naphthalene

Cat. No. B1602166
M. Wt: 267.12 g/mol
InChI Key: AMYQXFJYHRUYCH-UHFFFAOYSA-N
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Patent
US07045522B2

Procedure details

Sodium hydride (60%, 4.5 g, 112 mmol) was added in small portions to a mixture of 6-bromo-2-naphthol (25.0 g, 112 mmol), bromomethylmethylether (21.0 g, 168 mmol) and dimethylformamide (150 ml). The mixture was stirred at room temperature for 1 h. Sodium hydroxide (200 ml, 1 M) was added and the mixture was extracted with diethyl ether. The product was purified chromatographically, using dichloromethane as solvent. Yield 15.7 g, 52%. Mp 46.8–49.2° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([OH:14])[CH:8]=[CH:7]2.Br[CH2:16][O:17][CH3:18].[OH-].[Na+]>CN(C)C=O>[Br:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:14][CH2:16][O:17][CH3:18])[CH:10]=2)[CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
21 g
Type
reactant
Smiles
BrCOC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The product was purified chromatographically

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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